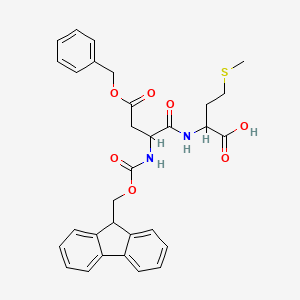
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of aspartic acid and methionine, with specific protecting groups attached to the aspartic acid residues. The compound is often utilized in solid-phase peptide synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH typically involves the following steps:
Protection of Aspartic Acid: The aspartic acid is protected using benzyl groups (OBn) to prevent unwanted reactions at the carboxyl groups.
Fmoc Protection: The amino group of aspartic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling with Methionine: The protected aspartic acid is then coupled with methionine using standard peptide coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.
Purification: The final product is purified using techniques such as HPLC to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The reaction conditions are optimized for efficiency and yield, and stringent quality control measures are implemented to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Hydrolysis: Removal of benzyl protecting groups using hydrogenation or acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Piperidine in DMF: Used for Fmoc deprotection.
Hydrogenation: Used for benzyl group removal.
HBTU or DIC: Common peptide coupling reagents.
DIPEA: A base used in coupling reactions.
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis or other biochemical applications.
Wissenschaftliche Forschungsanwendungen
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biochemical Studies: To study protein-protein interactions and enzyme mechanisms.
Industrial Applications: In the production of synthetic peptides for various industrial uses.
Wirkmechanismus
The mechanism of action of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The Fmoc group is removed under basic conditions, while the benzyl groups are removed under acidic or hydrogenation conditions, enabling the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: A similar compound with tert-butyl protecting groups instead of benzyl groups.
Fmoc-Asp(OAll)-OH: Another derivative with allyl protecting groups.
Fmoc-D-Asp(OtBu)-OH: The D-isomer of aspartic acid with tert-butyl protection.
Uniqueness
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is unique due to its specific protecting groups, which offer different reactivity and stability compared to other derivatives. The benzyl groups provide robust protection that can be selectively removed, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C31H32N2O7S |
|---|---|
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37) |
InChI-Schlüssel |
SMRJEVFFOATZRY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


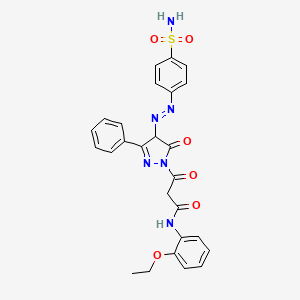
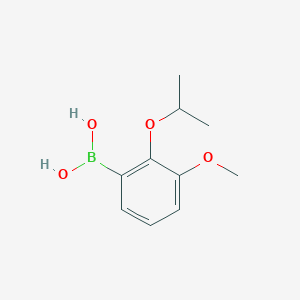
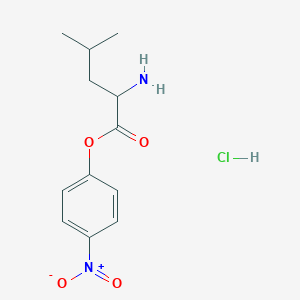
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)


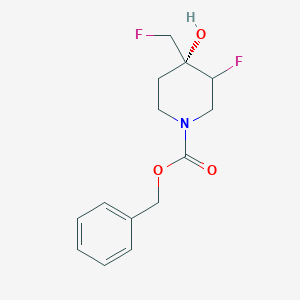
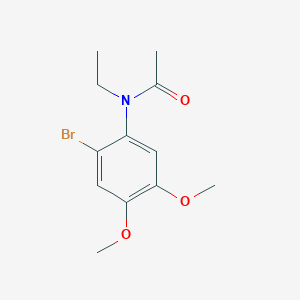
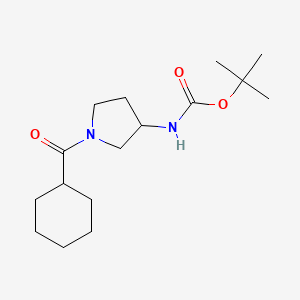
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)

![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

